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Compound of Interest

Compound Name: VER-00158411

Cat. No.: B611615

For researchers, scientists, and drug development professionals, this guide offers an objective
comparison of VER-00158411 against other prominent Checkpoint Kinase 1 (CHK1) inhibitors.
This document summarizes key performance data, details experimental methodologies for
pivotal assays, and visualizes relevant biological pathways and workflows to provide a
comprehensive overview for drug development and research applications.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response
(DDR) pathway. It plays a central role in orchestrating cell cycle arrest to allow for DNA repair,
thereby preventing cells with damaged DNA from entering mitosis. Due to the reliance of many
cancer cells on the CHK1-mediated checkpoint for survival, particularly in the context of
increased replicative stress or in combination with DNA-damaging agents, CHK1 has emerged
as a promising target for cancer therapy. This guide focuses on VER-00158411 and compares
its performance with other well-characterized CHK1 inhibitors: Prexasertib (LY2606368), GDC-
0575 (ARRY-575), SRA737 (CCT245737), and MK-8776 (SCH 900776).

Performance Comparison of CHK1 Inhibitors

The following table summarizes the in vitro potency of VER-00158411 and other selected
CHKZ1 inhibitors against CHK1 and other relevant kinases. The half-maximal inhibitory
concentration (IC50) is a measure of the inhibitor's potency.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b611615?utm_src=pdf-interest
https://www.benchchem.com/product/b611615?utm_src=pdf-body
https://www.benchchem.com/product/b611615?utm_src=pdf-body
https://www.benchchem.com/product/b611615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Inhibitor Target IC50 (nM) Selectivity Profile
Also inhibits CHK?2
VER-00158411 CHK1 4.4 with a similar potency
(IC50 = 4.5 nM)[1][2].
CHK2 4.5
Potent inhibitor of both
CHK1 and CHK2
Prexasertib
CHK1 1 (IC50 = 8 nM)[3]. Also
(LY2606368) S
inhibits RSK1 (IC50 =
9 nM)[3].
CHK2 8[3]
GDC-0575 (ARRY- Highly selective for
CHK1 1.2[4]
575) CHKZ1[5][4].
Highly selective for
CHK1, with >1,000-
SRA737 -
CHK1 1.3 - 1.4[6][7][8] fold selectivity over
(CCT245737)
CHK2 and CDK1[6][7]
[1[8].
CHK2 2440 - 9030
CDK1 9030
Selective for CHK1,
with 500-fold
MK-8776 (SCH L
CHK1 3[10][11][12] selectivity over CHK2
900776)
and 50-fold over
CDK2[8][10][12].
CHK2 1500[8]
CDK2 160[8]

Signaling Pathway and Experimental Workflow
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To understand the context in which these inhibitors function, the following diagrams illustrate
the CHK1 signaling pathway and a general experimental workflow for evaluating CHK1
inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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